molecular formula C8H6ClIN2 B578359 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1312581-09-1

4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B578359
CAS No.: 1312581-09-1
M. Wt: 292.504
InChI Key: VOOPAGPVDQNBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine , which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using high-resolution X-ray diffraction data . The experimental charge density distribution was carried out at 100 (2) K .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm^3, a boiling point of 544.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 93.3±0.5 cm^3 and a polar surface area of 60 Å^2 .

Scientific Research Applications

  • Synthesis and Modification : A study by Figueroa‐Pérez et al. (2006) described the use of related pyrrolopyridine compounds as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives, highlighting the compound's utility in creating diverse chemical structures (Figueroa‐Pérez et al., 2006).

  • Electronic Structure Analysis : Hazra et al. (2012) conducted an experimental charge density distribution study of a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, using high-resolution X-ray diffraction. This research is crucial in understanding the electronic structure of such compounds (Hazra et al., 2012).

  • Cross-Coupling Reactions : Tumkevičius and Masevičius (2007) explored the palladium-catalyzed cross-coupling reactions of methyl-5-amino-4-chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes, demonstrating the compound's potential in facilitating complex chemical reactions (Tumkevičius & Masevičius, 2007).

  • Molecular Characterization and Reactivity : A study by Murthy et al. (2017) on a related compound, 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, provided insights into its synthesis, molecular characterization, and reactivity, which can be relevant for understanding the properties of 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Murthy et al., 2017).

  • Antiviral Activity : Research by Saxena et al. (1988) on similar pyrrolopyrimidine compounds investigated their synthesis and antiviral activity, providing a basis for the potential medical applications of this compound (Saxena et al., 1988).

  • Diverse Chemical Reactions : Herbert and Wibberley (1969) demonstrated various chemical reactions and syntheses involving 1H-pyrrolo[2,3-b]pyridines, which is relevant for understanding the chemical behavior of the compound (Herbert & Wibberley, 1969).

Mechanism of Action

Mode of Action

The compound’s structure suggests potential interactions with its targets, possibly through hydrogen bonding or closed-shell interactions

Biochemical Pathways

The specific biochemical pathways affected by 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine are currently unknown . Given the compound’s structure, it may influence pathways involving similar heterocyclic compounds. More research is needed to determine the precise pathways and their downstream effects.

Result of Action

Similar compounds have shown effects on cell proliferation, migration, and apoptosis

Future Directions

The future directions for “4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine” could involve further studies on its synthesis, chemical reactions, and mechanism of action. It could also be interesting to explore its potential applications in pharmaceuticals, given the activity of related compounds against FGFR1, 2, and 3 .

Properties

IUPAC Name

4-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-6(9)2-3-11-8(5)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOPAGPVDQNBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C(C=CN=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736697
Record name 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312581-09-1
Record name 4-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.